3-Chloro-4-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine
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Overview
Description
3-Chloro-4-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine is a complex organic compound characterized by its unique molecular structure. This compound features a pyridine ring substituted with a chloro group and a pyrrolidinylsulfonyl group, making it a valuable candidate for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction, where a pyridine derivative is reacted with a chloro-substituted pyrrolidinylsulfonyl group under controlled conditions.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors with precise temperature and pressure controls to ensure high yield and purity. Advanced purification techniques, such as column chromatography, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions are facilitated by strong bases such as sodium hydride (NaH).
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Production of reduced pyridine derivatives.
Substitution: Generation of various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand cellular processes and interactions.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: It is utilized in the manufacturing of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 3-Chloro-4-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine exerts its effects involves interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing biological pathways.
Comparison with Similar Compounds
3-Chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole
3-(Pyrrolidin-1-ylsulphonyl)pyridine
Uniqueness: Unlike its similar compounds, 3-Chloro-4-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine exhibits unique reactivity due to its specific structural features, making it more versatile in various applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms
Properties
IUPAC Name |
3-chloro-4-(1-pyridin-3-ylsulfonylpyrrolidin-3-yl)oxypyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O3S/c15-13-9-17-6-3-14(13)21-11-4-7-18(10-11)22(19,20)12-2-1-5-16-8-12/h1-3,5-6,8-9,11H,4,7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPRWFVPCSAHBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Cl)S(=O)(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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